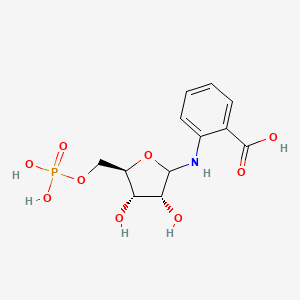
N-(5'-Phosphoribosyl)anthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5'-Phosphoribosyl)anthranilate typically involves the reaction of anthranilic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) under specific conditions. The reaction is catalyzed by the enzyme phosphoribosylanthranilate isomerase, which facilitates the formation of the compound .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5'-Phosphoribosyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Role in Tryptophan Biosynthesis
N-(5'-Phosphoribosyl)anthranilate isomerase (PRAI), the enzyme that catalyzes the conversion of PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate, is pivotal in tryptophan biosynthesis. This process involves two sequential reactions that are essential for the production of tryptophan, an amino acid critical for protein synthesis and various metabolic functions .
Enzymatic Studies
Kinetic Properties and Mechanism:
Research has shown that PRAI exhibits distinct catalytic sites for its reactions, allowing for efficient substrate conversion. The kinetic parameters of PRAI from various organisms have been studied to understand its functionality better. For instance, kinetic studies on Thermococcus kodakarensis revealed a specific activity of 1580 μmol·min−1·mg−1, highlighting its efficiency compared to other sources .
Thermostability:
The enzyme from hyperthermophilic microorganisms like Thermotoga maritima demonstrates remarkable thermostability, functioning optimally at temperatures around 80°C. This stability is critical for biotechnological applications where high temperatures are involved . The enzyme's ability to maintain activity under extreme conditions opens avenues for industrial applications, such as in biocatalysis.
Structural Biology
Three-Dimensional Structure Analysis:
The three-dimensional structure of PRAI has been elucidated using X-ray crystallography, revealing a bifunctional enzyme with two beta/alpha-barrel domains. This structural insight provides a basis for understanding the enzyme's function and its interactions with substrates . The identification of active sites and their binding characteristics is crucial for designing inhibitors or enhancing enzyme activity through mutagenesis.
Biotechnological Applications
Synthesis of Tryptophan Derivatives:
PRA serves as a precursor for synthesizing various tryptophan derivatives, which have applications in pharmaceuticals and nutraceuticals. Understanding the enzymatic pathways involving PRA can facilitate the development of engineered strains capable of producing these valuable compounds efficiently.
Kinetic Studies and Drug Development:
The fluorescent properties of reaction intermediates derived from PRA allow for kinetic studies that can inform drug development processes. By exploring how inhibitors affect PRAI activity, researchers can identify potential therapeutic targets for diseases associated with tryptophan metabolism dysregulation .
Summary Table: Kinetic Parameters of PRAI from Different Organisms
| Organism | Km (μM) Anthranilate | Km (μM) PRPP | Specific Activity (μmol·min−1·mg−1) |
|---|---|---|---|
| Thermococcus kodakarensis | 2.2 | 250 | 1580 |
| Escherichia coli | 0.28 | 50 | ND |
| Salmonella typhimurium | 5.9 | 3.8 | 1350 |
| Neurospora crassa | ND | ND | 16 |
Wirkmechanismus
The mechanism of action of N-(5'-Phosphoribosyl)anthranilate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for the enzyme phosphoribosylanthranilate isomerase, which catalyzes its conversion to other intermediates in the tryptophan biosynthesis pathway. This interaction is crucial for the regulation of tryptophan production in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: A precursor in the synthesis of N-(5'-Phosphoribosyl)anthranilate.
Benzoic acid: The parent compound, which lacks the phosphonoribofuranosyl group.
5-Phosphoribosyl-1-pyrophosphate (PRPP): A key reactant in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which includes both a benzoic acid moiety and a phosphonoribofuranosyl group. This unique structure allows it to participate in specific biochemical reactions, particularly in the biosynthesis of tryptophan, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
4220-99-9 |
|---|---|
Molekularformel |
C12H16NO9P |
Molekulargewicht |
349.23 g/mol |
IUPAC-Name |
2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1 |
InChI-Schlüssel |
PMFMJXPRNJUYMB-QHPFDFDXSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
Synonyme |
N-(5'-phosphoribosyl)anthranilate NPRAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















